4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine

Glucocorticoid resistance T-ALL EC50 selectivity ratio

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine, commonly designated as J9, is a synthetic small-molecule pyrimidine derivative (CAS 947018-15-7) that functions as a glucocorticoid resistance inhibitor. Identified through a high-throughput screen of 9,517 lead-like compounds against a dexamethasone-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell line (CUTLL1), J9 selectively restores glucocorticoid sensitivity by upregulating glucocorticoid receptor (GR) protein expression.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
Cat. No. B1672722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine
SynonymsJ9;  J 9;  J-9.
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NC=C2C3=CC=NC=C3)N
InChIInChI=1S/C12H12N4/c13-12-15-7-10(8-3-5-14-6-4-8)11(16-12)9-1-2-9/h3-7,9H,1-2H2,(H2,13,15,16)
InChIKeyPQLYPFZAOUDDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine (J9): A Validated Small-Molecule Glucocorticoid Resistance Reverser for T-ALL Research Procurement


4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine, commonly designated as J9, is a synthetic small-molecule pyrimidine derivative (CAS 947018-15-7) that functions as a glucocorticoid resistance inhibitor [1]. Identified through a high-throughput screen of 9,517 lead-like compounds against a dexamethasone-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell line (CUTLL1), J9 selectively restores glucocorticoid sensitivity by upregulating glucocorticoid receptor (GR) protein expression [1]. The compound exhibits an EC50 of 28 µM in combination with dexamethasone against CUTLL1 cells, whereas it is significantly less potent as a single agent (EC50 = 294 µM), demonstrating a context-dependent mechanism of action [1]. J9 is commercially available from multiple vendors at purities ≥98% and is supplied as a crystalline solid for in vitro research applications .

Why Other Pyrimidine Analogs and GR Modulators Cannot Replace 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine in Glucocorticoid Resistance Research


Generic substitution of J9 with structurally similar pyrimidine analogs or alternative glucocorticoid modulators is contraindicated by rigorous structure–activity relationship (SAR) data demonstrating that even single-atom modifications to the J9 scaffold completely abrogate activity [1]. Replacing the cyclopropyl ring with an isopropyl group (compound 14) or moving the pyridine nitrogen from the 4- to the 3-position (compound 3) resulted in total loss of dexamethasone-sensitizing potency [1]. Furthermore, J9 operates through a distinct mechanism—GR protein upregulation—that is not replicated by gamma-secretase inhibitors such as Compound E, which block NOTCH cleavage but do not enhance GR expression [1]. These findings confirm that the pharmacological profile of J9 is exquisitely dependent on its precise molecular architecture, and procurement of purportedly similar in-class compounds will not yield equivalent experimental outcomes [1].

Quantitative Comparator Evidence for 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine: Head-to-Head SAR, Potency, and Selectivity Metrics


J9 Exhibits a 10.5-Fold Therapeutic Window Between Dexamethasone-Dependent and Independent Cytotoxicity in CUTLL1 T-ALL Cells

J9 demonstrates a profound context-dependent cytotoxicity profile: its EC50 in the presence of 1 µM dexamethasone is 28 µM, compared to 294 µM when administered alone, yielding a selectivity ratio of 10.5-fold for dexamethasone-sensitized versus non-sensitized conditions [1]. This contrasts with non-selective cytotoxic agents that do not differentiate between dexamethasone-treated and untreated cells [1].

Glucocorticoid resistance T-ALL EC50 selectivity ratio

Cyclopropyl-to-Isopropyl Substitution (Compound 14) Abolishes All Glucocorticoid Sensitization Activity

Substituting the cyclopropyl ring of J9 with an isopropyl group (compound 14, Table 1) resulted in complete loss of dexamethasone-sensitizing activity, demonstrating that the cyclopropyl moiety is a non-replaceable pharmacophoric element [1]. This single-atom change (addition of a methyl group to the ring to form an acyclic isopropyl) abolished the ability to reverse glucocorticoid resistance in the CUTLL1 model [1].

Structure–activity relationship Cyclopropyl pharmacophore Scaffold specificity

4-Pyridinyl to 3-Pyridinyl Isomerization (Compound 3) Eliminates J9 Activity

Relocation of the pyridine nitrogen from the 4-position (J9) to the 3-position (compound 3) completely abolished dexamethasone-sensitizing activity in the CUTLL1 T-ALL model [1]. This demonstrates that the 4-pyridinyl regioisomer is uniquely required for biological activity, likely due to a highly specific molecular recognition event [1].

Pyridine regioisomerism Ligand recognition Structure–activity relationship

J9 Derivatives J9A and J9B Achieve 2-Fold Potency Improvement While Retaining Dexamethasone-Dependent Selectivity

Introducing bromine at the 3-position of the pyridine ring (J9A, compound 12) or a furan ring at the same position (J9B, compound 13) yielded a 2-fold increase in potency relative to the parent J9 while preserving dexamethasone-dependent selectivity, as confirmed by RU486 reversal experiments [1]. These derivatives define the 3-position of the pyridine as a productive substitution vector for potency enhancement without loss of mechanistic specificity [1].

Lead optimization Substitution vectors Potency enhancement

J9 Does Not Inhibit Gamma-Secretase, Distinguishing It from NOTCH-Targeting Glucocorticoid Sensitizers

Unlike gamma-secretase inhibitors (GSIs) such as Compound E, which reverse glucocorticoid resistance by blocking NOTCH cleavage, J9 does not reduce levels of activated NOTCH in CUTLL1 cells [1]. Treatment with J9 or J9 + Dex did not affect intracellular NOTCH, whereas Compound E completely abrogated NOTCH cleavage [1]. This mechanistic distinction is functionally significant: GSIs inhibit both NOTCH1 and NOTCH2 broadly, potentially causing goblet cell metaplasia, whereas J9 acts through GR upregulation, a pathway-specific mechanism [1].

Mechanism of action Gamma-secretase NOTCH-independent

Validated Research Application Scenarios for 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine Based on Quantitative Evidence


Glucocorticoid Resistance Reversal in NOTCH1-Driven T-ALL Models

J9 is the only small molecule validated to reverse dexamethasone resistance specifically through GR protein upregulation in the NOTCH1-mutant CUTLL1 T-ALL cell line (EC50 = 28 µM with Dex) [1]. Researchers modeling NOTCH1-dependent glucocorticoid resistance should use J9 at concentrations of 10–50 µM in combination with 1 µM dexamethasone, with co-treatment by RU486 (mifepristone) as a critical control to confirm GR-dependent mechanism [1].

Structure–Activity Relationship (SAR) Studies Using J9 as a Reference Scaffold

J9 serves as the foundational scaffold for SAR exploration of 2-aminopyrimidine-based glucocorticoid sensitizers, with defined productive substitution vectors at the 3-position of the pyridine ring (J9A, J9B) that yield 2-fold potency improvements [1]. All modifications to the cyclopropyl ring or pyridine nitrogen position result in complete loss of activity, making J9 the essential reference compound for any new derivative synthesis and biological evaluation [1].

Mechanistic Studies of Glucocorticoid Receptor Regulation in Drug-Resistant Leukemia

J9 is uniquely suited for interrogating post-translational regulation of GR protein levels, as high-concentration J9 alone (50 µM) increases GR protein within 6 hours without a corresponding increase in transcript levels, suggesting a post-translational mechanism distinct from transcriptional GR upregulation observed with J9 + Dex cotreatment [1]. This dual mode of GR regulation—transcriptional with Dex and post-translational alone—makes J9 a valuable tool for dissecting GR regulatory pathways in resistant T-ALL [1].

Gene Expression Profiling of Glucocorticoid Response Enhancement

Microarray gene expression analysis demonstrates that J9 + Dex cotreatment markedly enhances both upregulation and downregulation of dexamethasone-regulated genes, with gene set enrichment analysis (GSEA) confirming that J9 + Dex-induced transcriptional changes are highly enriched for genes modulated by glucocorticoid treatment in GC-sensitive ALL patients [1]. J9 alone had no effect on these gene sets, confirming its context-dependent activity. This makes J9 an indispensable reagent for transcriptomic studies aimed at understanding the gene networks underlying restored glucocorticoid sensitivity in T-ALL [1].

Quote Request

Request a Quote for 4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.